(R)-1-Boc-3-(Bromomethyl)pyrrolidine serves as a crucial chiral intermediate in the synthesis of diverse organic compounds, particularly those incorporating the pyrrolidine motif. [] This compound finds extensive use in synthesizing natural products, pharmaceuticals, and other biologically active molecules. Its significance in scientific research stems from the inherent chirality of the pyrrolidine ring, offering opportunities to construct stereochemically defined molecules.
(R)-1-Boc-3-(Bromomethyl)pyrrolidine is a chiral compound characterized by the presence of a bromomethyl group attached to the third position of a pyrrolidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is significant in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The compound's full chemical name reflects its structure, where "Boc" denotes the protecting group, and "bromomethyl" indicates the presence of a bromine atom attached to a methyl group.
This compound can be classified as an organobromine compound due to the presence of bromine, and it falls under the category of nitrogen-containing heterocycles due to its pyrrolidine structure. The compound's unique stereochemistry is denoted by the "(R)" prefix, indicating its specific spatial arrangement that can influence its reactivity and interactions in biological systems.
The synthesis of (R)-1-Boc-3-(Bromomethyl)pyrrolidine typically involves several key steps:
The molecular formula for (R)-1-Boc-3-(Bromomethyl)pyrrolidine is , with a molecular weight of approximately 264.16 g/mol. Its structure features:
The stereochemistry is crucial for its biological activity, as different enantiomers can exhibit different properties.
(R)-1-Boc-3-(Bromomethyl)pyrrolidine can participate in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for (R)-1-Boc-3-(Bromomethyl)pyrrolidine involves its interaction with biological targets. The bromomethyl group can act as an electrophile, engaging in nucleophilic substitution reactions with various nucleophiles including amino acids or other biomolecules. This reactivity makes it a valuable building block in medicinal chemistry for developing new therapeutic agents.
The physical properties play a significant role in determining how this compound can be handled and utilized in laboratory settings.
(R)-1-Boc-3-(Bromomethyl)pyrrolidine has several applications across various fields:
(R)-1-Boc-3-(bromomethyl)pyrrolidine (CAS: 1067230-65-2) is a pivotal chiral synthon in asymmetric synthesis. Its stereodefined (R)-configuration enables precise construction of enantiomerically enriched pharmaceuticals and agrochemicals. The molecule features two key reactive sites: the electrophilic bromomethyl group (–CH₂Br) and the Boc-protected tertiary amine. This duality allows orthogonal functionalization—nucleophilic displacement of bromide with retention of the Boc group’s acid-labile protection. Suppliers catalog it at high enantiopurity (≥97%), often requiring cold-chain storage (2–8°C) to preserve stereochemical integrity [1] [5] [9].
Table 1: Key Identifiers of (R)-1-Boc-3-(Bromomethyl)pyrrolidine
| Property | Value |
|---|---|
| CAS Number | 1067230-65-2 |
| Molecular Formula | C₁₀H₁₈BrNO₂ |
| Molecular Weight | 264.16 g/mol |
| SMILES | BrC[C@H]1CN(C(OC(C)(C)C)=O)CC1 |
| Chiral Purity | ≥97% (R-enantiomer) |
| Storage Conditions | 2–8°C (sealed, dry) |
| MDL Number | MFCD08059335 |
Applications include:
The bromomethyl group’s reactivity drives diverse scaffold derivatization. Its primary alkyl bromide nature facilitates high-yield substitutions (typically >80%) under mild conditions [3] [7].
Table 2: Representative Functionalization Reactions
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Azidation | NaN₃, DMF, 25°C, 2h | (R)-3-(Azidomethyl)-1-Boc-pyrrolidine | Click chemistry ligation |
| Cyanation | NaCN, DMSO, 80°C, 12h | (R)-1-Boc-3-(cyanomethyl)pyrrolidine | Nitrile reduction to amines |
| Alkylation | Malonate/DBU, THF, 0°C→RT | C-C bond-extended pyrrolidines | Peptidomimetics |
Notably, the Boc group remains stable during these transformations, enabling downstream deprotection for nitrogen functionalization. The scaffold’s versatility extends to synthesizing:
The Boc group in this compound exhibits classic tert-butyl carbamate behavior: stable toward bases/nucleophiles but labile to acids. Controlled deprotection enables site-selective amine manipulation [8] [9].
Acid Sensitivity:
Table 3: Boc Deprotection Kinetics Under Standard Conditions
| Acid Reagent | Concentration | Time (min) | Temperature | Byproduct Management |
|---|---|---|---|---|
| TFA/CH₂Cl₂ | 20–50% v/v | 5–15 | 25°C | Triethylsilane scavenger |
| HCl/Dioxane | 4M | 60–120 | 25°C | None required |
| ZnBr₂/CH₃NO₂ | 1.5 eq | 30 | 25°C | Mild option for sensitive groups |
Strategic Advantages:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7